molecular formula C25H29N5O3S B2575558 N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1207037-02-2

N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2575558
CAS No.: 1207037-02-2
M. Wt: 479.6
InChI Key: QJIPECTVRHJMKR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form the dimethoxyphenyl intermediate.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of an appropriate diamine with a suitable dihalide.

    Pyridazine Ring Formation: The pyridazine ring is formed by the reaction of a hydrazine derivative with a suitable dicarbonyl compound.

    Final Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate, the piperazine ring, and the pyridazine ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfur atom.

    Reduction: Reduction reactions could occur at the nitro groups or other reducible functional groups.

    Substitution: Substitution reactions may take place at the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide analogs: Compounds with similar structures but different substituents.

    Other Acetamides: Compounds with the acetamide functional group but different aromatic or heterocyclic rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which might confer specific biological or chemical properties not found in other compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-18-5-4-6-19(15-18)29-11-13-30(14-12-29)23-9-10-25(28-27-23)34-17-24(31)26-21-8-7-20(32-2)16-22(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIPECTVRHJMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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